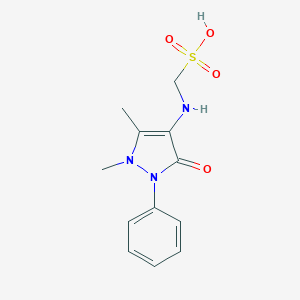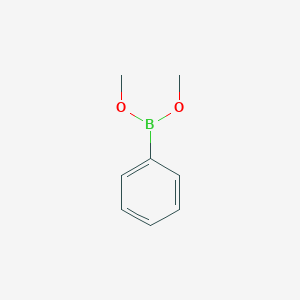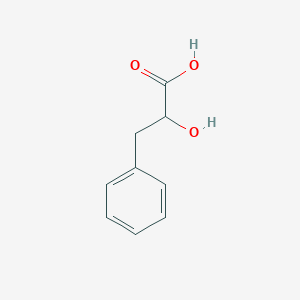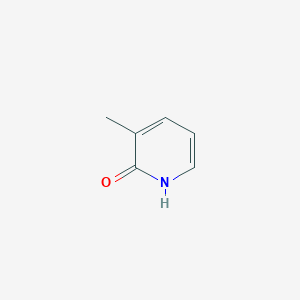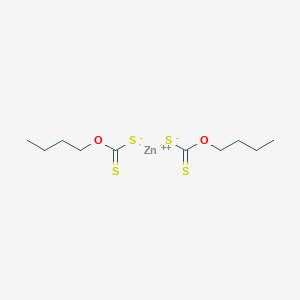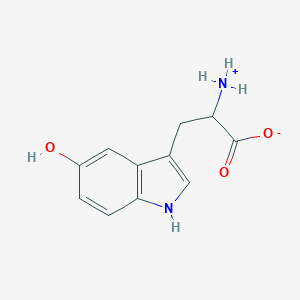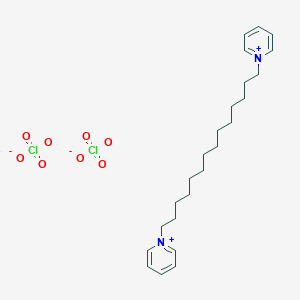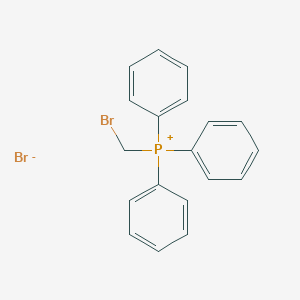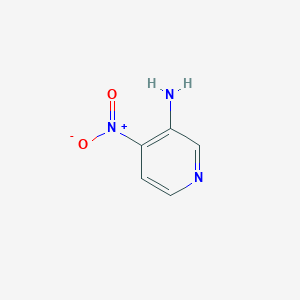![molecular formula C23H29N3O3 B085767 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- CAS No. 14642-97-8](/img/structure/B85767.png)
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can have both beneficial and detrimental effects on biochemical and physiological processes. The compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, it has also been shown to have toxic effects on certain human cell lines, indicating the need for further research into its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- in lab experiments is its potential as a catalyst in organic synthesis. The compound has also been found to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. However, its toxicity to certain human cell lines may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research into 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-. One potential area of study is the development of new antibiotics based on this compound. Another area of research could focus on the use of the compound as a catalyst in organic synthesis. Further studies into the mechanism of action and safety of the compound are also needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can be achieved through a multistep reaction process. The first step involves the reaction of 2,5-dioxo-pyrrolidin-1-yl acetate with benzylamine, followed by the reaction of the resulting compound with isopropylamine. The final step involves the reaction of the product with oxalyl chloride and triethylamine to yield the desired compound.
Applications De Recherche Scientifique
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. The compound has also been studied for its potential use as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
14642-97-8 |
|---|---|
Nom du produit |
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- |
Formule moléculaire |
C23H29N3O3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
4-amino-7-benzyl-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-triene-5,8-dione |
InChI |
InChI=1S/C23H29N3O3/c1-15(2)21-20(24)23(28)26-19(14-17-6-4-3-5-7-17)22(27)25-13-12-16-8-10-18(29-21)11-9-16/h3-11,15,19-21H,12-14,24H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
MCIBUHUQBGONQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N |
SMILES canonique |
CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N |
Synonymes |
4-Amino-7-benzyl-3-isopropyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,1(14),15-triene-5,8-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



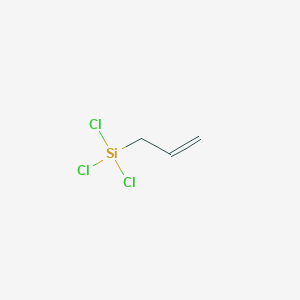
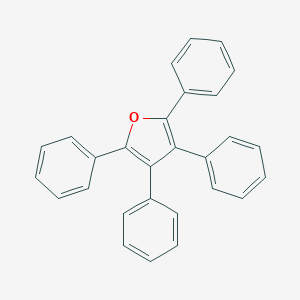
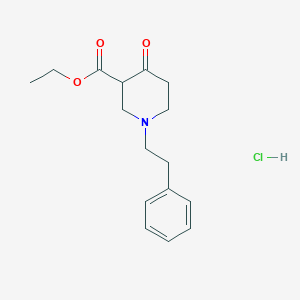
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
